[[[[(2R,3S,4R,5R)-5-[6-amino-2-(2,2,3,3,3-pentatritiopropylsulfanyl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid
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Overview
Description
[3H]PSB-0413 is a selective antagonist radioligand for the P2Y12 receptor, which is a G protein-coupled receptor involved in platelet aggregation. This compound is used in radioligand binding studies to quantify P2Y12 receptors and to identify patients with P2Y12 deficiencies .
Preparation Methods
The synthesis of [3H]PSB-0413 involves the catalytic hydrogenation of its propargyl precursor. The specific radioactivity achieved is 74 Ci/mmol . The synthetic route includes the following steps:
- Preparation of the propargyl precursor.
- Catalytic hydrogenation to introduce the tritium label.
- Purification of the final product.
The reaction conditions typically involve the use of a hydrogenation catalyst such as palladium on carbon, and the reaction is carried out under an atmosphere of hydrogen gas .
Chemical Reactions Analysis
[3H]PSB-0413 primarily undergoes binding reactions with the P2Y12 receptor. It does not undergo significant chemical transformations such as oxidation, reduction, or substitution under physiological conditions. The major product of its interaction is the formation of a stable complex with the P2Y12 receptor .
Scientific Research Applications
[3H]PSB-0413 is extensively used in scientific research for the following applications:
Mechanism of Action
[3H]PSB-0413 exerts its effects by selectively binding to the P2Y12 receptor, a G protein-coupled receptor involved in platelet aggregation. The binding of [3H]PSB-0413 to the P2Y12 receptor inhibits the receptor’s interaction with its natural ligand, adenosine diphosphate (ADP), thereby preventing platelet aggregation . This mechanism is crucial for the development of antithrombotic drugs.
Comparison with Similar Compounds
Similar compounds to [3H]PSB-0413 include other P2Y12 receptor antagonists such as:
Clopidogrel: A thienopyridine compound used as an antiplatelet drug.
Prasugrel: Another thienopyridine compound with a similar mechanism of action.
Ticagrelor: A nucleoside analogue that acts as a reversible antagonist of the P2Y12 receptor.
Cangrelor: A nucleotide analogue used as an intravenous antiplatelet drug.
[3H]PSB-0413 is unique due to its use as a radioligand for binding studies, allowing for the quantification of P2Y12 receptors and the identification of receptor deficiencies .
Properties
Molecular Formula |
C14H22Cl2N5O12P3S |
---|---|
Molecular Weight |
658.3 g/mol |
IUPAC Name |
[[[[(2R,3S,4R,5R)-5-[6-amino-2-(2,2,3,3,3-pentatritiopropylsulfanyl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid |
InChI |
InChI=1S/C14H22Cl2N5O12P3S/c1-2-3-37-13-19-10(17)7-11(20-13)21(5-18-7)12-9(23)8(22)6(32-12)4-31-36(29,30)33-35(27,28)14(15,16)34(24,25)26/h5-6,8-9,12,22-23H,2-4H2,1H3,(H,27,28)(H,29,30)(H2,17,19,20)(H2,24,25,26)/t6-,8-,9-,12-/m1/s1/i1T3,2T2 |
InChI Key |
ZLIAJZQKKBOFJR-WNJXVAICSA-N |
Isomeric SMILES |
[3H]C([3H])([3H])C([3H])([3H])CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O)N |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O)N |
Origin of Product |
United States |
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